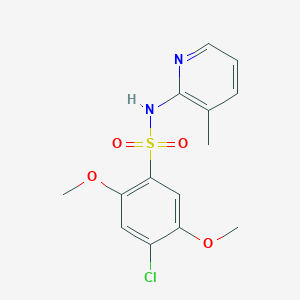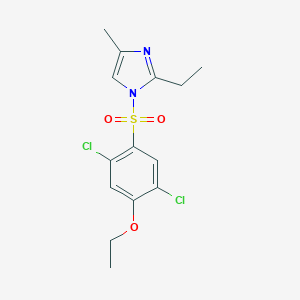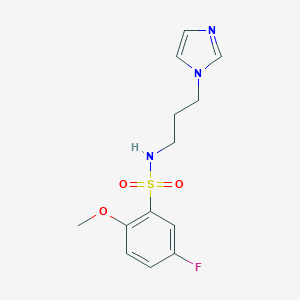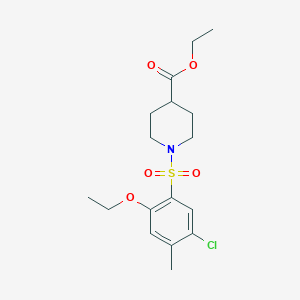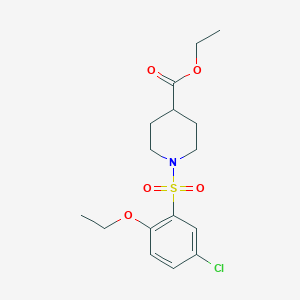
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a sulfonyl group and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
Esterification: The ethyl ester group is introduced through esterification reactions, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and biological context.
類似化合物との比較
Ethyl 1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 1-(5-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate: Similar structure but with a bromo group instead of a chloro group.
Ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-3-carboxylate: Similar structure but with the carboxylate group at a different position on the piperidine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical reactivity and biological activity.
特性
CAS番号 |
915913-33-6 |
|---|---|
分子式 |
C16H22ClNO5S |
分子量 |
375.9g/mol |
IUPAC名 |
ethyl 1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C16H22ClNO5S/c1-3-22-14-6-5-13(17)11-15(14)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChIキー |
ZTSNCDXGLHSGJH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
正規SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


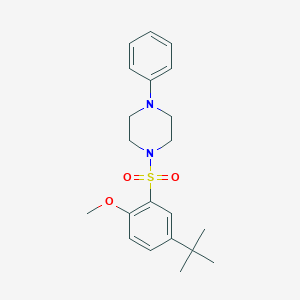

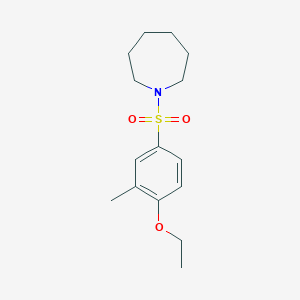
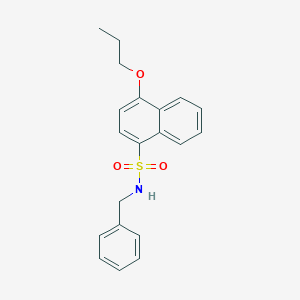
![4-Adamantanyl-1-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B345371.png)
![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)
![(2-Adamantanyloxyethyl)[(2,5-dichlorophenyl)sulfonyl]amine](/img/structure/B345375.png)
![(2-Adamantanyloxyethyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B345376.png)

